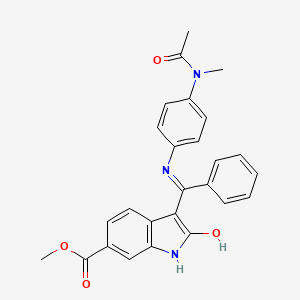

Nintedanib Acetyl Impurity

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients

Impurity profiling is the systematic process of identifying, quantifying, and characterizing unwanted chemicals that may be present in an API. pharmaffiliates.comglobalpharmatek.comingentaconnect.com These impurities can originate from various sources, including raw materials, synthetic intermediates, by-products, degradation products, reagents, and catalysts. globalpharmatek.comeurekaselect.com The presence of such impurities, even in trace amounts, can potentially impact the drug's stability and therapeutic effectiveness. pharmaffiliates.comglobalpharmatek.com

International regulatory authorities, such as the International Council for Harmonisation (ICH), have established strict guidelines for the control of impurities. pharmaffiliates.comingentaconnect.com The ICH Q3A/Q3B guidelines, for instance, set thresholds for reporting, identification, and qualification of impurities, compelling manufacturers to maintain stringent quality control. pharmaffiliates.com This regulatory oversight is critical for ensuring that every batch of a drug product is consistent and safe for patient use. pharmaffiliates.comglobalpharmatek.com Early detection and control of impurities prevent costly reformulations and regulatory delays, ensuring that pharmaceutical products meet global pharmacopeial standards. pharmaffiliates.comresearchgate.net

Overview of Impurities in Nintedanib Manufacturing and Degradation Pathways

Nintedanib is a small molecule kinase inhibitor synthesized through a multi-stage chemical process. europa.eu Like any complex synthesis, the manufacturing process of Nintedanib can generate various process-related impurities. europa.eudaicelpharmastandards.com These can arise from starting materials, intermediates, or side reactions. globalpharmatek.comeuropa.eu The European Medicines Agency (EMA) notes that potential and actual impurities in Nintedanib are discussed with regard to their origin and characterization during the approval process. europa.eueuropa.eu

Furthermore, Nintedanib can degrade under certain stress conditions, leading to the formation of degradation products. researchgate.netnih.gov Studies have shown that Nintedanib is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. researchgate.netnih.gov The primary metabolic pathway for Nintedanib involves hydrolytic cleavage by esterases to form its main metabolite, BIBF 1202. drugbank.comnih.gov Forced degradation studies have identified several degradation products, which are crucial for developing stability-indicating analytical methods. researchgate.netresearchgate.net

Research Rationale and Objectives Pertaining to Nintedanib Acetyl Impurities

Among the potential impurities in Nintedanib, the "Nintedanib Acetyl Impurity" is of particular interest. This specific impurity is a process-related substance that can be formed during the synthesis of Nintedanib. daicelpharmastandards.comgoogle.com The rationale for focusing on this impurity stems from the need to ensure the purity and quality of the final Nintedanib drug substance.

The primary objectives of research into this compound are:

Synthesis and Characterization: To prepare a pure reference standard of the impurity for analytical purposes. google.com This allows for its unambiguous identification and quantification in batches of Nintedanib.

Method Development: To develop and validate robust analytical methods, typically high-performance liquid chromatography (HPLC), for the detection and quantification of this impurity. google.comwisdomlib.org

Quality Control: To use the reference standard and analytical methods to control the level of the this compound in the final API, ensuring it remains below the limits stipulated by regulatory guidelines (e.g., less than 0.1%). google.comwisdomlib.org

By thoroughly studying this impurity, manufacturers can refine the Nintedanib synthesis and purification processes to minimize its formation, thereby ensuring the consistent quality and safety of the medication. google.com

Chemical and Research Data

The following tables provide key information regarding the this compound.

Table 1: Chemical Identity of this compound

| Attribute | Value | Source(s) |

|---|---|---|

| Chemical Name | Methyl (Z)-3-(((4-(N-methylacetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate | synzeal.com |

| Molecular Formula | C₃₃H₃₅N₅O₅ | daicelpharmastandards.com |

| Molecular Weight | 581.67 g/mol | daicelpharmastandards.com |

| CAS Number | 1139458-48-2 | synzeal.com |

| Typical Status | Process-Related Impurity | daicelpharmastandards.comgoogle.com |

Table 2: Analytical Method for Detection

| Parameter | Details | Source(s) |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | google.comwisdomlib.orggoogle.com |

| Column | Octadecylsilane bonded silica (B1680970) (C18) | google.com |

| Detection | UV at 245nm | google.comgoogle.com |

| Purpose | Identification and quantification of the impurity in Nintedanib raw materials and finished products. | google.comwisdomlib.org |

Structure

3D Structure

Properties

Molecular Formula |

C26H23N3O4 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

methyl 3-[N-[4-[acetyl(methyl)amino]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxylate |

InChI |

InChI=1S/C26H23N3O4/c1-16(30)29(2)20-12-10-19(11-13-20)27-24(17-7-5-4-6-8-17)23-21-14-9-18(26(32)33-3)15-22(21)28-25(23)31/h4-15,28,31H,1-3H3 |

InChI Key |

VNCLRRPVWWQUSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O |

Origin of Product |

United States |

Nomenclature and Structural Elucidation of Nintedanib Acetyl Impurities

Nintedanib Acetyl Impurity (CAS: 1139458-48-2)

This compound is a known process-related impurity in the synthesis of Nintedanib. Its structural characterization is essential for quality control measures.

The systematic chemical name for this impurity is Methyl (Z)-3-(((4-(N-methylacetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate. synzeal.comchemicea.compharmaffiliates.comdaicelpharmastandards.com It is also recognized by several synonyms in chemical literature and supplier catalogs.

Common synonyms include:

1H-Indole-6-carboxylic acid, 3-[[[4-(acetylmethylamino)phenyl]amino]phenylmethylene]-2,3-dihydro-2-oxo-, methyl ester, (3Z)- guidechem.comnih.gov

Methyl (3Z)-3-[({4-[acetyl(methyl)amino]phenyl}amino)(phenyl)methylene]-2-oxo-6-indolinecarboxylate guidechem.com

Nintedanib N-Acetyl Aniline Analog synthinkchemicals.com

Nintedanib Impurity N8 nih.gov

The elemental composition of the this compound is defined by its molecular formula.

Molecular Formula: C26H23N3O4 synzeal.combiosynth.comcleanchemlab.comlgcstandards.com

Molecular Weight: The calculated molecular weight is approximately 441.5 g/mol . synzeal.combiosynth.comcleanchemlab.com Different sources report slight variations, such as 441.48 g/mol and 441.49 g/mol . pharmaffiliates.comguidechem.comsynthinkchemicals.comlgcstandards.com

| Parameter | Value |

| CAS Number | 1139458-48-2 |

| Molecular Formula | C26H23N3O4 |

| Molecular Weight | 441.5 g/mol |

The definitive structure of this compound is confirmed through a variety of standard spectroscopic techniques. Suppliers of the reference standard for this compound typically provide a comprehensive Certificate of Analysis that includes data from several analytical methods. synthinkchemicals.com These methods are used to verify the identity and purity of the compound.

The characterization data package for this impurity generally includes:

Proton Nuclear Magnetic Resonance (1H-NMR): To determine the hydrogen atom arrangement in the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): To assess purity.

Infrared Spectroscopy (IR): To identify the functional groups present in the structure. synthinkchemicals.com

This suite of analytical tests provides unambiguous confirmation of the assigned chemical structure.

Nintedanib N-Acetyl Impurity (CAS: 2380229-45-6)

This compound is another significant acetylated impurity related to Nintedanib, distinguished by the position of the acetyl group.

The formally accepted chemical name for this impurity is Methyl (Z)-1-acetyl-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate. pharmaceresearch.comchemicea.com The United States Pharmacopeia (USP) designates it as Methyl (3Z)-1-Acetyl-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxoindoline-6-carboxylate. synzeal.com

It is also known by synonyms such as:

N-Acetyl Nintedanib synzeal.comdaicelpharmastandards.com

Nintedanib Impurity E

Nintedanib Indoline-N-Acetyl Impurity acanthusresearch.com

The molecular formula and weight are key identifiers for this compound.

Molecular Formula: C33H35N5O5 pharmaceresearch.comsynzeal.comdaicelpharmastandards.comacanthusresearch.com

Molecular Weight: The molecular weight is consistently reported as approximately 581.7 g/mol . pharmaceresearch.comsynzeal.com Other reported values include 581.66 g/mol and 581.67 g/mol . daicelpharmastandards.compharmaffiliates.com

| Parameter | Value |

| CAS Number | 2380229-45-6 |

| Molecular Formula | C33H35N5O5 |

| Molecular Weight | 581.7 g/mol |

Spectroscopic Confirmation of Chemical Structure

The structural confirmation of pharmaceutical impurities is a critical aspect of drug development and quality control, ensuring the safety and efficacy of the final drug product. Regulatory bodies require comprehensive characterization of any impurity present at significant levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of the this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the aromatic protons of the phenyl and indoline (B122111) rings, the methyl groups (including the newly introduced acetyl methyl), and the methoxy (B1213986) group are observed. The chemical shifts (δ) of these protons are indicative of their electronic environment.

¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would show distinct peaks for each unique carbon atom, including the carbonyl carbons of the acetyl and ester groups, the carbons of the aromatic rings, and the methyl carbons.

Interactive Data Table: Representative ¹H NMR Spectral Data

| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 8.0 | Multiplet |

| NH | 9.0 - 11.0 | Singlet |

| OCH₃ | 3.5 - 4.0 | Singlet |

| N-CH₃ | 3.0 - 3.5 | Singlet |

| C(O)CH₃ | 2.0 - 2.5 | Singlet |

Note: The data presented are representative and intended for illustrative purposes. Actual chemical shifts may vary based on the solvent and experimental conditions.

Interactive Data Table: Representative ¹³C NMR Spectral Data

| Carbon Type | Representative Chemical Shift (δ, ppm) |

| C=O (Amide/Ester) | 160 - 180 |

| Aromatic-C | 110 - 150 |

| OCH₃ | 50 - 60 |

| N-CH₃ | 30 - 40 |

| C(O)CH₃ | 20 - 30 |

Note: The data presented are representative and intended for illustrative purposes. Actual chemical shifts may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The observed molecular ion peak would correspond to the calculated molecular weight of the impurity.

Interactive Data Table: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₆H₂₃N₃O₄ |

| Calculated Molecular Weight | 441.48 g/mol |

| Observed [M+H]⁺ (m/z) | Consistent with calculated value |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups within its structure. These include:

N-H stretching: Around 3200-3400 cm⁻¹

C=O stretching (amide and ester): Around 1650-1750 cm⁻¹

C=C stretching (aromatic): Around 1450-1600 cm⁻¹

C-O stretching (ester): Around 1000-1300 cm⁻¹

The presence of a distinct carbonyl absorption band for the acetyl group would be a key indicator in the IR spectrum.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C=O Stretch (Amide) | 1650 - 1690 |

| C=O Stretch (Ester) | 1710 - 1750 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Note: The data presented are representative and intended for illustrative purposes. Actual absorption frequencies may vary.

Through the collective analysis of data from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy, the chemical structure of this compound is unequivocally confirmed, ensuring its accurate identification and characterization in pharmaceutical analysis.

Mechanistic Pathways of Nintedanib Acetyl Impurity Formation

Process-Related Impurity Formation During Nintedanib Synthesis

The synthesis of a complex molecule like Nintedanib involves multiple steps, each presenting an opportunity for the generation of by-products and the introduction of impurities. The "Nintedanib Acetyl Impurity" is primarily considered a process-related impurity that originates from the specific chemical intermediates used in the drug's synthesis.

The most cited synthetic pathways for Nintedanib utilize an acetyl-protected indolinone intermediate to control reactivity during the construction of the core molecule. nih.govtandfonline.com One of the key building blocks is (Z)-methyl 1-acetyl-3-(methoxyphenyl)methylene)-2-oxoindoline-6-carboxylate. tandfonline.com This intermediate contains an acetyl group on the indolinone nitrogen, which acts as a protecting group.

In the final stages of the synthesis, this acetyl group is intended to be removed (deacetylation) to yield the final Nintedanib molecule. nih.gov However, if this deacetylation reaction is incomplete, the acetyl-protected intermediate can be carried through to the final product, resulting in what is known as N-Acetyl Nintedanib. chemicea.comsynzeal.com The chemical name for this impurity is Methyl (Z)-1-acetyl-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate. chemicea.com

Another synthetic route involves the intermediate (E)-1-acetyl-3-methoxy-phenyl-methylene-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester, which is subsequently combined with another intermediate to form Nintedanib. The presence of the acetyl group in this key starting material is a direct precursor to the potential impurity if not fully removed.

The conditions under which the Nintedanib synthesis is performed have a significant impact on the profile and quantity of impurities in the final product. For process-related impurities like the acetyl impurity, the deprotection step is critical.

Factors such as the choice of reagent for deacetylation, reaction temperature, and duration can influence the efficiency of acetyl group removal. For instance, a patent for a related impurity describes controlling reaction conditions, such as temperature between 60°C and 80°C and the choice of solvent (e.g., methanol, ethanol, isopropanol, or N,N-dimethylformamide), as crucial for minimizing by-products. google.com Inadequate control over these parameters can lead to higher levels of residual acetylated intermediate in the final drug substance. Post-reaction treatments and purification methods, such as recrystallization, are employed to remove such impurities. google.com

| Parameter | Condition | Potential Impact on Acetyl Impurity | Source |

|---|---|---|---|

| Temperature | 60°C - 80°C | Affects reaction rate and completeness of deacetylation. | google.com |

| Solvent | Methanol, Ethanol, Isopropanol, DMF | Can influence solubility of reactants and intermediates, affecting reaction efficiency. | google.com |

| Reagent | Piperidine or KOH | Used for deprotection; concentration and reactivity are key to complete removal of the acetyl group. | google.com |

| Purification | Recrystallization | Critical final step to remove residual impurities, including the acetyl impurity. | google.com |

The purity of the starting materials is fundamental to the purity of the final active pharmaceutical ingredient (API). While the acetyl impurity is primarily formed from an intended intermediate, impurities within the starting materials of those intermediates can lead to a cascade of side reactions, complicating the impurity profile. For example, in the synthesis of a different Nintedanib intermediate, an impurity in the N-methyl-4-nitroaniline starting material was found to generate a structural analog impurity in a subsequent step. This highlights the principle that controlling the purity of all raw materials is essential to prevent the formation of a wide range of unintended by-products.

Degradation-Related Formation of Nintedanib Acetyl Impurities

Forced degradation studies are performed to understand how a drug substance breaks down under stress conditions such as hydrolysis, oxidation, heat, and light. nih.govresearchgate.net These studies help to identify potential degradation products that could form during storage and handling. Nintedanib has been shown to be susceptible to degradation under hydrolytic and oxidative stress. nih.govdntb.gov.ua

Hydrolysis involves the cleavage of chemical bonds by reaction with water. Nintedanib is labile under acidic, alkaline, and neutral hydrolytic conditions. nih.gov The primary sites for hydrolysis are the ester and amide linkages within the molecule. The main metabolic pathway for Nintedanib in the body is, in fact, hydrolytic cleavage by esterases to form its free acid metabolite, BIBF 1202. nih.govfda.gov

Stress studies have confirmed the formation of multiple degradation products under various pH conditions. sciforum.net

Acidic Hydrolysis : Under acidic conditions (e.g., 1M HCl), Nintedanib degrades, leading to the formation of at least one major degradation product. sciforum.net One significant finding was the formation of a degradant with a free aromatic amine, which is a structural alert for potential mutagenicity. nih.gov Another study identified two impurities formed during acid degradation. jocpr.com

Alkaline Hydrolysis : In the presence of a base (e.g., 1M NaOH), Nintedanib is also unstable, yielding three distinct degradation products in one study. sciforum.net

Neutral Hydrolysis : Degradation is also observed under neutral pH conditions. nih.gov

While these studies confirm hydrolytic degradation, the formation of this compound is not typically reported as a primary product of hydrolysis. Degradation tends to involve the cleavage of existing bonds rather than the addition of an acetyl group.

| Condition | Stress Agent | Duration / Temperature | Number of Degradants Observed | Source |

|---|---|---|---|---|

| Acidic | 1M HCl | Reflux for 12 hours | 1 | sciforum.net |

| Acidic | 0.1N HCl | 60 min at 95°C | 2 | jocpr.com |

| Alkaline | 1M NaOH | Reflux for 12 hours | 3 | sciforum.net |

| Neutral | Water | - | Degradation observed | nih.gov |

Oxidative degradation involves the chemical reaction of the drug substance with oxygen or an oxidizing agent. Nintedanib has been shown to be susceptible to oxidation, particularly with agents like hydrogen peroxide (H2O2) and 2,2'-azobisisobutyronitrile (AIBN). nih.gov The electrophilic attack of oxygen radicals can promote the development of degradation products. researchgate.net

Studies have identified multiple by-products under oxidative stress. One comprehensive study found that Nintedanib is labile in the presence of H2O2 and AIBN, contributing to the formation of a total of nine degradation products across all stress conditions. nih.gov Another study specifically identified five distinct degradants resulting from oxidative stress with 30% H2O2. sciforum.net As with hydrolysis, the formation of the acetyl impurity is not a commonly identified result of oxidative degradation pathways, which typically involve modifications to electron-rich sites on the molecule.

| Condition | Stress Agent | Duration / Temperature | Number of Degradants Observed | Source |

|---|---|---|---|---|

| Oxidative | 30% H2O2 | 24 hours at Room Temperature | 5 | sciforum.net |

| Oxidative | 3% H2O2 | 60 min at 95°C | 1 | jocpr.com |

| Oxidative | H2O2 / AIBN | - | Degradation observed | nih.gov |

Analysis of Formation under Other Stress Conditions (e.g., Thermal, Photolytic)

Research from multiple independent studies has consistently demonstrated that Nintedanib is a highly stable compound when subjected to thermal and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.netresearchgate.netjocpr.com These studies are fundamental in assessing the intrinsic stability of a drug molecule.

Thermal Stress Conditions:

Under thermal stress, Nintedanib has been found to be stable. sciforum.net In one study, the drug was exposed to a temperature of 80°C for at least 8 hours, and no significant changes in the peak area of Nintedanib were observed, nor were any additional peaks corresponding to new impurities detected. Another investigation subjected a Nintedanib solution to a temperature of 105°C for 24 hours and also reported no degradant peaks, confirming the thermal stability of the compound. A further study corroborated these findings, stating that no new impurities were observed during thermal degradation. researchgate.net

The collective data from these studies indicate that thermal stress does not induce the formation of this compound. The stability of Nintedanib under elevated temperatures suggests that this particular impurity is not a product of thermal degradation pathways.

Table 1: Summary of Nintedanib Thermal Degradation Studies

| Stress Condition | Duration | Observations | Formation of Acetyl Impurity |

| 80°C | 8 hours | No significant change in peak area, no additional peaks | Not observed |

| 105°C | 24 hours | No degradant peaks observed | Not observed |

| Not Specified | Not Specified | No new impurities observed | Not observed |

Photolytic Stress Conditions:

Similar to its thermal stability, Nintedanib has shown considerable resistance to degradation under photolytic stress. When exposed to an illumination of 1.2 × 10^6 lux hours, in line with ICH-recommended exposure, negligible degradation was observed in one study. Another comprehensive study also concluded that Nintedanib is stable to photolytic stress conditions. nih.govresearchgate.net

While one study noted the appearance of a very small degradant peak during photolytic degradation, the percentage of the drug that degraded was minimal, with the assay of the photolytic degradation samples found to be 95.73±0.137. f1000research.com Importantly, this minor degradant was not identified as the this compound. f1000research.com Further research also reported no new impurities during photolytic degradation. researchgate.net

These findings strongly suggest that the this compound is not formed as a result of exposure to light.

Table 2: Summary of Nintedanib Photolytic Degradation Studies

| Stress Condition | Duration | Observations | Formation of Acetyl Impurity |

| 1.2 × 10^6 lux hours | Not Specified | Negligible degradation | Not observed |

| ICH Guidelines | Not Specified | Stable | Not observed |

| Not Specified | Not Specified | One very small, unidentified degradant peak | Not observed |

| Not Specified | Not Specified | No new impurities observed | Not observed |

Advanced Analytical Strategies for Nintedanib Acetyl Impurity Profiling

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are particularly well-suited for the analysis of Nintedanib and its related impurities due to their high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a successful HPLC method for the analysis of the Nintedanib Acetyl Impurity requires careful optimization of several parameters to achieve adequate separation from the parent drug and other potential impurities. A review of the literature indicates that reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of Nintedanib and its impurities.

A typical RP-HPLC method involves a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier. For instance, one developed method utilized a YMC Pack ODS-AQ (C18) column (250 x 4.6 mm, 5 µm) with a gradient elution of water (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile at a flow rate of 1.0 mL/min, with detection at 210 nm. Another method employed a Shimadzu C18 column (250 x 4.6 mm, 5 µm) with an isocratic mobile phase of 0.1% v/v triethylamine in water and acetonitrile in a 35:65% v/v ratio, at a flow rate of 1.0 ml/min and detection at 390 nm. nih.govnih.gov

The following table summarizes typical parameters used in HPLC method development for Nintedanib and its impurities:

| Parameter | Conditions |

| Stationary Phase | C18 (e.g., YMC Pack ODS-AQ, Shimadzu C18, Supelco Ascentis Baker bond C18) |

| Mobile Phase A | Water (pH adjusted to 3.0 with Orthophosphoric acid or 0.1% Triethylamine) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm or 390 nm |

| Column Temperature | Ambient or 30°C |

Ultra-High-Performance Liquid Chromatography (UHPLC) Optimization

UHPLC offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are attributed to the use of columns packed with smaller particles (typically sub-2 µm). The optimization of a UHPLC method for this compound would follow similar principles to HPLC but with adjustments to accommodate the higher pressures and faster separations.

A study on the degradation products of Nintedanib utilized a UPLC method with an ACQUITY UPLC CSH C18 column (2.1 × 100 mm, 1.7 μm). nih.gov The mobile phase consisted of a gradient of 0.1% formic acid (pH 3.0) and a mixture of acetonitrile and methanol (90:10). nih.gov This approach demonstrates the suitability of UHPLC for resolving complex mixtures of Nintedanib and its related substances. The optimization of such a method would involve fine-tuning the gradient profile, flow rate, and column temperature to ensure the baseline separation of the this compound from other closely eluting peaks.

Stationary Phase and Mobile Phase Selection Strategies

The choice of stationary and mobile phases is critical for achieving the desired selectivity and resolution in the chromatographic separation of the this compound.

Stationary Phase: C18 columns are the most widely used stationary phases for the analysis of Nintedanib and its impurities due to their hydrophobic nature, which provides good retention for the relatively non-polar Nintedanib molecule. The choice of a specific C18 column can be further refined based on factors such as end-capping, particle size, and pore size to optimize peak shape and resolution.

Mobile Phase: The mobile phase typically consists of a buffered aqueous phase and an organic modifier.

Aqueous Phase: The pH of the aqueous phase is a critical parameter. For Nintedanib, an acidic pH (around 3.0) is often used to ensure the ionization state of the molecule is controlled, leading to consistent retention times and improved peak shapes. synzeal.comkmpharma.in Buffers such as phosphate or formate are commonly employed.

Organic Modifier: Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. Methanol can also be used, sometimes in combination with acetonitrile. nih.gov

Additives: Additives like triethylamine may be included in the mobile phase to reduce peak tailing of basic compounds by masking residual silanol groups on the silica-based stationary phase.

Development of Stability-Indicating Chromatographic Methods

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. To develop such a method for Nintedanib, forced degradation studies are performed under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress. synzeal.comkmpharma.in

The development of a stability-indicating HPLC or UHPLC method for Nintedanib would involve subjecting the drug to these stress conditions and then analyzing the resulting samples. The chromatographic method must be able to separate the Nintedanib peak from all the degradation product peaks, including the this compound. The specificity of the method is demonstrated by the peak purity analysis of the Nintedanib peak, which should indicate no co-eluting impurities. Several studies have reported the development and validation of stability-indicating RP-HPLC methods for Nintedanib. synzeal.comkmpharma.innih.gov

Mass Spectrometric Techniques for Structural Characterization

While chromatographic techniques are powerful for separation and quantification, mass spectrometry (MS) is indispensable for the structural elucidation of impurities. The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and specific tool for the identification and characterization of unknown impurities like the this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS is a powerful technique for the analysis of pharmaceutical impurities. In the context of this compound, LC-MS can be used to:

Confirm the Molecular Weight: By determining the mass-to-charge ratio (m/z) of the impurity, its molecular weight can be confirmed. The molecular formula of this compound is C26H23N3O4, with a molecular weight of 441.5 g/mol . synzeal.com

Elucidate the Structure: Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the impurity ion and generate a characteristic fragmentation pattern. This pattern provides valuable information about the structure of the molecule. A comprehensive mass fragmentation pathway of the parent drug, Nintedanib, can be established first, and then the fragmentation profile of the impurity can be compared to it to identify the structural modification. nih.gov

One study on Nintedanib degradation products utilized UHPLC coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. nih.gov This high-resolution mass spectrometer allows for accurate mass measurements, which can help in determining the elemental composition of the impurity and its fragments. The study successfully characterized nine degradation products by comparing their mass fragmentation profiles with that of the parent drug. nih.gov A similar approach would be invaluable for the definitive structural confirmation of the this compound.

The following table outlines a typical workflow for the LC-MS characterization of the this compound:

| Step | Description |

| 1. LC Separation | An optimized UHPLC method is used to separate the this compound from the API and other impurities. |

| 2. Full Scan MS | A full scan mass spectrum is acquired to determine the m/z of the impurity, confirming its molecular weight. |

| 3. MS/MS Fragmentation | The precursor ion corresponding to the impurity is isolated and fragmented to generate a product ion spectrum. |

| 4. Fragmentation Pathway Analysis | The fragmentation pattern is analyzed and compared with the fragmentation of the Nintedanib parent molecule to identify the site of acetylation. |

| 5. Structural Confirmation | The proposed structure is confirmed by comparing the data with a synthesized reference standard of the this compound, if available. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing detailed information about a molecule's composition by analyzing its fragmentation patterns. In the analysis of this compound, an MS/MS experiment involves the selection of the protonated molecular ion ([M+H]⁺) as the precursor ion. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions.

By analyzing the mass-to-charge ratio (m/z) of these product ions, a fragmentation pathway can be proposed. This pathway acts as a structural fingerprint, helping to confirm the identity of the impurity. For this compound, key fragmentation events would likely involve the cleavage of amide bonds, loss of the acetyl group, and fragmentation across the indolinone core structure. Elucidating these pathways is fundamental to distinguishing it from other structurally similar impurities.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description of Neutral Loss |

|---|---|---|

| 442.17 | 400.16 | Loss of the acetyl group (CH₂=C=O) |

| 442.17 | 384.16 | Loss of the N-methylacetamide group fragment |

| 442.17 | 294.12 | Cleavage at the exocyclic C=C double bond |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision is crucial for determining the elemental composition of an unknown or uncharacterized compound. For this compound, which has a chemical formula of C₂₆H₂₃N₃O₄, HRMS can distinguish it from other potential impurities that might have the same nominal mass but a different elemental formula (isobars). synzeal.comispstandards.compharmaffiliates.com

By comparing the experimentally measured accurate mass with the theoretical mass calculated from the proposed elemental formula, a high degree of confidence in the impurity's identity can be achieved. This step is foundational before proceeding to more definitive structural elucidation techniques like NMR.

Table 2: HRMS Data for Elemental Composition Confirmation

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₂₃N₃O₄ |

| Theoretical Monoisotopic Mass | 441.1689 u |

| Measured Accurate Mass (Hypothetical) | 441.1692 u |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Identification

While mass spectrometry provides valuable information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation by mapping the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the aromatic protons on the different rings, the N-methyl and acetyl-methyl protons, and the methoxy (B1213986) group protons of the ester. The chemical shifts (δ) and coupling constants (J) of these signals provide a detailed map of the proton framework.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Key signals would include those for the carbonyl carbons (amide and ester), the aromatic carbons, and the aliphatic carbons of the methyl groups. The distinct chemical shifts of these carbons help confirm the presence and location of various functional groups.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | Multiple signals (d, t, s) |

| Ester Methyl Protons (-OCH₃) | ~3.9 | Singlet |

| N-Methyl Protons (-NCH₃) | ~3.2 | Singlet |

| Acetyl Methyl Protons (-COCH₃) | ~2.1 | Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbons (C=O) | 165 - 175 |

| Aromatic Carbons | 110 - 150 |

| Ester Methyl Carbon (-OCH₃) | ~52 |

| N-Methyl Carbon (-NCH₃) | ~37 |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. For this compound, HMBC would be particularly useful to confirm the location of the acetyl group by observing a correlation from the N-methyl protons to the acetyl carbonyl carbon.

Integrated Analytical Approaches for Comprehensive Impurity Profiling

A comprehensive and unambiguous impurity profile is best achieved through an integrated analytical approach. This strategy combines the strengths of multiple techniques to overcome the limitations of any single method. Typically, liquid chromatography (LC) is used for separation. The eluted peaks are then analyzed by HRMS to determine the elemental composition and by MS/MS to gain initial structural insights from fragmentation patterns. For definitive identification, the impurity is isolated, and a full suite of 1D and 2D NMR experiments is performed. This integrated workflow ensures a high-confidence identification and structural elucidation of impurities like this compound.

Method Development and Validation via Quality by Design (QbD) Principles

Quality by Design (QbD) is a systematic approach to development that emphasizes product and process understanding and process control, based on sound science and quality risk management. mt.com When applied to analytical methods (Analytical QbD or AQbD), it ensures the development of robust and reliable procedures for impurity analysis. americanpharmaceuticalreview.comijpda.org

The AQbD process for this compound analysis would involve:

Defining an Analytical Target Profile (ATP): This establishes the goal of the method, for instance, to accurately and precisely quantify this compound at a specified reporting threshold.

Identifying Critical Quality Attributes (CQAs): These are the performance characteristics of the method that must be controlled, such as resolution, peak symmetry, and accuracy. mt.com

Conducting a Risk Assessment: This step identifies analytical parameters (e.g., mobile phase composition, pH, column temperature, flow rate) that could impact the CQAs.

Utilizing Design of Experiments (DoE): A systematic experimental design is used to study the effects of the identified parameters on the method's performance, leading to the establishment of a Method Operable Design Region (MODR). ijpda.org

Establishing a Control Strategy: This involves defining the final method conditions, system suitability criteria, and other controls to ensure the method performs as intended throughout its lifecycle.

By employing QbD principles, the resulting analytical method for this compound will be more robust, reliable, and less prone to failure, ensuring consistent quality control. bohrium.comresearchgate.net

Risk Assessment and Identification of Critical Quality Attributes (CQAs)

A systematic risk assessment is the initial and one of the most crucial steps in developing a control strategy for any impurity. This process involves identifying the potential sources of the this compound and understanding its impact on the drug's quality. Critical Quality Attributes (CQAs) are the chemical, physical, biological, and microbiological characteristics that must be controlled within specific limits to ensure the desired product quality. pharmuni.comhamiltoncompany.comalirahealth.com

The formation of this compound can be attributed to several factors during the synthesis and storage of Nintedanib. daicelpharmastandards.com A primary risk is the presence of acetylating agents in the reaction mixture. Furthermore, degradation of the Nintedanib molecule under certain conditions can also lead to the formation of this impurity. veeprho.com

Key CQAs for this compound that are essential for method development and validation include:

Identity : Confirmation of the impurity's structure. alirahealth.commkainsights.com

Purity : Ensuring the level of the impurity is below the established safety thresholds. pharmuni.comalirahealth.commkainsights.com

A risk assessment table can be utilized to systematically evaluate and mitigate the risks associated with the formation of this compound.

| Potential Risk Factor | Potential Cause | Impact on CQAs | Mitigation Strategy |

| Synthesis-Related Impurity Formation | Presence of residual acetylating agents or reactants. | Affects the purity of the Nintedanib API by introducing the acetyl impurity. | Stringent control of starting materials and optimization of the synthesis process. |

| Degradation | Exposure to stress conditions such as heat, light, or incompatible excipients. | Leads to the formation of the impurity over time, impacting the stability and purity of the drug product. | Conducting forced degradation studies to understand degradation pathways and establishing appropriate storage conditions. jocpr.com |

| Cross-Contamination | Inadequate cleaning of manufacturing equipment. | Introduction of the acetyl impurity, compromising the overall purity of the final product. | Implementation of robust cleaning validation protocols. |

Application of Design of Experiments (DoE) for Method Optimization

Design of Experiments (DoE) is a powerful statistical tool used to systematically optimize analytical methods by simultaneously varying multiple factors. researchgate.netamericanpharmaceuticalreview.com For the analysis of this compound, DoE is instrumental in developing a robust and reliable chromatographic method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). waters.com

The goal of employing DoE is to identify the optimal chromatographic conditions that provide the best separation of the this compound from the main Nintedanib peak and other potential impurities. chromatographyonline.com Key factors often investigated in a DoE for an HPLC method include:

Mobile phase composition (e.g., ratio of organic solvent to buffer)

pH of the mobile phase

Column temperature

Flow rate

A response surface methodology, such as a Box-Behnken design, can be used to explore the relationships between these factors and the critical method responses. researchgate.netakjournals.com

| Factors (Independent Variables) | Responses (Dependent Variables) |

| Mobile Phase pH | Resolution between Nintedanib and this compound |

| Column Temperature (°C) | Tailing factor of the impurity peak |

| Gradient Time (minutes) | Retention time of the impurity |

| Organic Modifier Percentage (%) | Peak area and height |

By analyzing the data from the experimental runs, a design space can be established, which defines the multidimensional combination and interaction of input variables that have been demonstrated to provide assurance of quality.

Assessment of Method Specificity and Robustness

Specificity is the ability of an analytical method to accurately and specifically measure the analyte of interest in the presence of other components. chromatographyonline.comelementlabsolutions.com For this compound, the method must be able to quantify it without interference from Nintedanib, other impurities, or excipients. gavinpublishers.com Specificity is typically demonstrated through forced degradation studies where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products. jocpr.comfda.gov The analytical method should be able to resolve the this compound peak from all other generated peaks.

Robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.comelementlabsolutions.com This provides an indication of the method's reliability during routine use. chromatographyonline.com To assess robustness, small changes are intentionally made to the optimized method parameters.

| Parameter Varied | Variation | Acceptance Criteria |

| pH of Mobile Phase | ± 0.2 units | Resolution > 2.0, Tailing Factor < 1.5 |

| Column Temperature | ± 2 °C | No significant change in retention time or peak shape |

| Flow Rate | ± 0.1 mL/min | System suitability parameters remain within limits |

| Mobile Phase Composition | ± 2% organic solvent | Consistent resolution and peak symmetry |

Isolation and Purification Techniques for Impurity Standard Generation

The availability of a highly purified reference standard of this compound is crucial for the accurate quantification of this impurity in drug substance and product samples. drugfuture.comenamine.netlabinsights.nlamazonaws.com The process of generating an impurity standard typically involves isolation from a bulk source followed by purification.

Common techniques for the isolation and purification of pharmaceutical impurities include:

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a widely used technique for isolating and purifying compounds from complex mixtures with high resolution.

Column Chromatography: A classic technique that can be used for initial enrichment of the impurity before final purification by Prep-HPLC.

Crystallization: If the impurity can be crystallized, this method can yield highly pure material. justia.comgoogle.com

Once isolated, the purity and identity of the this compound standard must be thoroughly characterized using a range of analytical techniques.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the isolated standard. daicelpharmastandards.com |

| Mass Spectrometry (MS) | To confirm the molecular weight of the impurity. daicelpharmastandards.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the identity. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

The comprehensive characterization of the impurity reference standard ensures its suitability for use in quantitative analytical methods. creative-biolabs.com

Academic and Regulatory Significance of Nintedanib Acetyl Impurity Research

Role in Pharmaceutical Quality Control and Assurance Protocols

Nintedanib Acetyl Impurity is a key analyte in the quality control (QC) and quality assurance (QA) of Nintedanib. Its presence and concentration are meticulously monitored throughout the manufacturing process and in the final drug product to ensure they remain within acceptable, safe limits. synthinkchemicals.com The qualification and use of this impurity are essential for maintaining pharmaceutical consistency and complying with global regulatory frameworks. synthinkchemicals.com

Development and Application of Impurity Reference Standards

The development and application of well-characterized reference standards for this compound are fundamental to accurate and reproducible analytical testing. synzeal.com These standards are highly purified compounds used as a benchmark for identifying and quantifying the impurity in Nintedanib samples. synthinkchemicals.com

Reference standards for this compound are supplied with comprehensive characterization data and a Certificate of Analysis (CoA), ensuring their identity, purity, and quality. daicelpharmastandards.comsynzeal.com This documentation is crucial for regulatory submissions and demonstrates that the analytical measurements are reliable and meet compliance requirements. synzeal.com Traceability to pharmacopeial standards (such as EP or USP) can often be provided, which further establishes the standard's suitability for use in a regulated environment. synzeal.comsynzeal.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 1139458-48-2 | C26H23N3O4 | 441.5 |

The table above details the chemical identity of this compound. clearsynth.comsynzeal.comsynzeal.com

The this compound reference standard is indispensable for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC). clearsynth.comsynzeal.com Method validation ensures that the analytical procedure is fit for its intended purpose. The reference standard is used in various validation parameters, including:

Specificity: Demonstrating that the method can accurately detect and quantify the acetyl impurity without interference from the active pharmaceutical ingredient (API) or other impurities. jocpr.com

Linearity: Establishing a proportional relationship between the concentration of the impurity and the analytical signal. jocpr.com

Accuracy and Precision: Confirming that the method provides results that are close to the true value and are reproducible. jocpr.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the impurity that can be reliably detected and quantified. jocpr.com

These validation activities are mandatory under ICH guidelines to ensure the reliability of the data generated during routine quality control testing. jocpr.comresearchgate.net

Contribution to Drug Product Stability Assessment and Shelf-Life Determination

Stability studies are a critical component of drug development, designed to understand how the quality of a drug substance or drug product varies over time under the influence of environmental factors like temperature, humidity, and light. europa.eu this compound, as a potential degradation product, is a key marker in these studies.

Forced degradation studies are performed under stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to identify likely degradation products and to demonstrate that the analytical methods are "stability-indicating". jocpr.comeuropa.eunih.gov By monitoring the levels of this compound and other degradation products over time in long-term and accelerated stability studies, manufacturers can establish an appropriate shelf-life and recommended storage conditions for the Nintedanib drug product. europa.eueuropa.eu

Assessment of Genotoxic Potential and Identification of Structural Alerts

The assessment of an impurity's potential to cause genetic mutations (genotoxicity) is a critical safety evaluation. Regulatory guidelines have stringent limits for impurities that are genotoxic. sciencescholar.us Research into Nintedanib impurities involves screening for "structural alerts," which are chemical motifs within a molecule that are associated with mutagenicity. nih.gov

One study on the stress degradation of Nintedanib identified a degradation product formed under acid hydrolysis that contained a free aromatic amine moiety. nih.gov This particular chemical feature is recognized as a structural alert for mutagenicity, highlighting the importance of thorough impurity characterization. nih.govresearchgate.net While this specific finding was for a different degradation product, it underscores the necessity of evaluating all impurities, including this compound, for any such alerts to ensure patient safety. fda.gov The control of potentially genotoxic impurities is often managed based on the Threshold of Toxicological Concern (TTC) approach. sciencescholar.us

Compliance with International Harmonization Council (ICH) Guidelines

The management of impurities in pharmaceutical products is governed by guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The primary guidelines relevant to this compound are ICH Q3A and ICH Q3B. europa.euich.org

ICH Q3A (R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in the active pharmaceutical ingredient (API). ich.org It establishes thresholds based on the maximum daily dose of the drug. ijcrt.orgich.org

ICH Q3B (R2): Impurities in New Drug Products: This guideline focuses on impurities that are classified as degradation products of the drug substance or reaction products of the drug substance with excipients. europa.eufda.gov It sets thresholds for reporting, identifying, and qualifying these degradation products in the final dosage form. europa.eu

Compliance with these guidelines is mandatory for drug approval in major markets like the European Union, Japan, and the United States. europa.eu Manufacturers must provide a comprehensive impurity profile and justify the proposed acceptance criteria for specified impurities like this compound, ensuring they are below the qualification thresholds or have been adequately qualified through safety studies. ich.orgscribd.com

| ICH Guideline | Focus Area | Key Requirements |

|---|---|---|

| ICH Q3A(R2) | Impurities in New Drug Substances (API) | Establishes thresholds for reporting, identification, and qualification of impurities based on Maximum Daily Dose. ich.org |

| ICH Q3B(R2) | Impurities in New Drug Products | Sets thresholds for degradation products in the final formulation. europa.eu |

| ICH M7 | Genotoxic Impurities | Provides guidance on assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eu |

The table above summarizes key ICH guidelines relevant to the control of pharmaceutical impurities.

Future Research Directions for Nintedanib Acetyl Impurities

Elucidation of Undiscovered Formation Pathways

A thorough understanding of how Nintedanib Acetyl Impurity is formed is fundamental to developing effective control strategies. While some formation pathways may be inferred from the known synthesis of Nintedanib, further research is necessary to uncover all potential routes.

Potential Formation Pathways from Synthesis:

The synthesis of Nintedanib involves the condensation of two key intermediates. One of the synthetic routes utilizes (E)-1-acetyl-3-methoxy-phenyl-methylene-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester. The presence of an acetyl group in this starting material suggests a potential pathway for the formation of the this compound if this group is not successfully removed or is transferred during subsequent reaction steps.

Another potential source is the presence of acetylating agents as impurities in reagents or solvents used during the manufacturing process. For instance, acetic anhydride is used in the preparation of one of the key intermediates. google.com Residual amounts of such agents could potentially lead to the unwanted acetylation of Nintedanib or its precursors.

Future Research Focus:

In-depth analysis of reaction mechanisms: Detailed mechanistic studies of the Nintedanib synthesis process are required to identify potential side reactions that could lead to the formation of the acetyl impurity. This includes investigating the role of catalysts, bases, and solvents in promoting such reactions.

Forced degradation studies: Comprehensive stress testing of Nintedanib under various conditions (acidic, basic, oxidative, photolytic, and thermal) can help identify degradation pathways that may lead to the formation of the acetyl impurity. nih.govresearchgate.net Characterization of the degradation products using advanced analytical techniques is crucial. nih.gov

Isotopic labeling studies: Employing isotopically labeled starting materials or reagents can definitively trace the origin of the acetyl group in the impurity, confirming or refuting proposed formation pathways.

Development of Novel Analytical Technologies for Enhanced Detection

Sensitive and specific analytical methods are crucial for the accurate detection and quantification of this compound, often present at trace levels. While standard techniques like High-Performance Liquid Chromatography (HPLC) are widely used, future research should focus on developing more advanced and efficient analytical technologies. researchgate.netnih.govjocpr.com

Current Analytical Landscape:

Several RP-HPLC and UPLC-MS/MS methods have been developed and validated for the determination of Nintedanib and its impurities. nih.govresearchgate.net These methods are essential for routine quality control and stability studies.

| Analytical Technique | Key Parameters | Application |

| RP-HPLC | C18 column, gradient elution with acetonitrile and phosphate buffer. researchgate.net | Quantification of Nintedanib and its related substances. |

| UPLC-MS/MS | CSH C18 column, gradient elution with acetonitrile/methanol and formic acid. nih.gov | Separation and characterization of degradation products. |

| LC-MS | Quality by Design (QbD) approach for method development. researchgate.net | Simultaneous determination of Nintedanib and its potential impurities. |

Future Research Directions:

Hyphenated Chromatographic Techniques: Further development and application of hyphenated techniques such as LC-NMR and LC-MS-MS can provide more detailed structural information for the unambiguous identification and characterization of trace-level impurities. ajrconline.orgijfmr.com

High-Resolution Mass Spectrometry (HRMS): The use of HRMS can offer highly accurate mass measurements, facilitating the identification of unknown impurities and the elucidation of their elemental composition.

Capillary Electrophoresis (CE): CE offers high separation efficiency and can be a valuable alternative or complementary technique to HPLC for the analysis of polar impurities that are challenging to retain on conventional reversed-phase columns.

Development of Certified Reference Standards: The synthesis and certification of a pure this compound reference standard are essential for the accurate quantification and validation of analytical methods. google.comgoogle.com

Predictive Modeling for Impurity Formation Kinetics

Predictive modeling can be a powerful tool to understand and forecast the rate of this compound formation under various manufacturing and storage conditions. This allows for a proactive approach to impurity control.

Foundations of Predictive Modeling:

Kinetic models are mathematical representations of the rate at which chemical reactions occur. By studying the formation of the acetyl impurity over time at different temperatures, pH values, and concentrations of reactants, a kinetic model can be developed. This model can then be used to predict the impurity levels at any given time point under specific conditions.

Future Research Initiatives:

Kinetic Studies: Conducting systematic kinetic studies to determine the reaction order, rate constants, and activation energy for the formation of the this compound. These studies should investigate the influence of critical process parameters such as temperature, pH, and the concentration of reactants and potential catalysts.

Computational Modeling: Utilizing computational chemistry tools, such as Density Functional Theory (DFT), to model the reaction pathways and transition states involved in the formation of the acetyl impurity. This can provide valuable insights into the reaction mechanism at a molecular level.

Development of Predictive Software: Creating user-friendly software that incorporates the developed kinetic models. This would enable process chemists and engineers to simulate and predict impurity formation under different manufacturing scenarios, aiding in process optimization and risk assessment.

Innovative Strategies for Impurity Mitigation and Control in Manufacturing Processes

The ultimate goal of this research is to implement innovative and robust strategies to minimize the formation of this compound during the manufacturing process and ensure the final product's quality.

Current Control Paradigms:

The control of impurities in pharmaceutical manufacturing is guided by principles such as Quality by Design (QbD) and the use of Process Analytical Technology (PAT). celonpharma.comnih.govpharmtech.comsemanticscholar.orgnih.gov

Future-Forward Strategies:

Process Optimization using QbD: A systematic QbD approach should be applied to the Nintedanib manufacturing process. celonpharma.comnih.gov This involves identifying Critical Process Parameters (CPPs) that impact the formation of the acetyl impurity and establishing a design space within which the process consistently produces a product with acceptable impurity levels. nih.gov

Implementation of Process Analytical Technology (PAT): The integration of in-line or on-line analytical tools (e.g., spectroscopy) can enable real-time monitoring of the reaction progress and the formation of the acetyl impurity. nih.govsigmaaldrich.comprocess-insights.com This allows for immediate corrective actions to be taken if deviations from the desired process trajectory are detected, preventing the formation of out-of-specification batches.

Advanced Purification Techniques: Investigating and developing more efficient purification methods, such as preparative chromatography with novel stationary phases or advanced crystallization techniques, can improve the removal of the acetyl impurity from the final API.

Raw Material Control: Implementing stringent specifications and analytical testing for all starting materials, reagents, and solvents to ensure they are free from acetylating agents or other reactive impurities that could contribute to the formation of the this compound.

Q & A

Q. What validated analytical methods are recommended for quantifying Nintedanib Acetyl Impurity, and how are they optimized?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, employing Quality by Design (QbD) principles to optimize parameters like column chemistry, mobile phase composition, and detection limits. For example, a QbD approach might involve factorial experiments to assess the impact of pH or temperature on impurity resolution . Method validation must adhere to ICH Q2(R2) guidelines, including specificity, linearity (e.g., R² ≥0.998), and accuracy (recovery rates 95–105%). Spiking studies with known impurity concentrations are critical to demonstrate robustness against matrix effects .

Q. How should researchers comply with ICH guidelines when profiling impurities in Nintedanib formulations?

ICH Q3A and Q3B mandate structural identification and quantification of impurities at ≥0.10% of the drug substance. For this compound, this requires:

- Forced degradation studies : Expose the drug substance to heat, light, acid/base hydrolysis, and oxidation to simulate degradation pathways.

- Threshold-based reporting : Use LC-MS/MS to quantify impurities against calibrated reference standards.

- Documentation : Include impurity structures, synthetic pathways, and toxicological risk assessments in regulatory submissions .

Q. What are the critical considerations for sourcing and characterizing reference standards of this compound?

Reference standards must meet ≥95% purity (verified via NMR and high-resolution MS). Key steps include:

- Synthesis validation : Confirm pathways using intermediates analyzed by HPLC-DAD.

- Cross-laboratory verification : Collaborate with accredited labs to validate spectral data (e.g., IR, UV-Vis) and chromatographic retention times .

- Stability testing : Assess storage conditions (e.g., -20°C in amber vials) to prevent standard degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles across different Nintedanib batches?

Contradictions may arise from variations in raw materials or synthesis conditions. Advanced strategies include:

- Multivariate analysis : Apply principal component analysis (PCA) to impurity datasets to identify outlier batches.

- Trace-enriched profiling : Use preparative HPLC to isolate impurities for structural elucidation via 2D-NMR or X-ray crystallography.

- Root-cause investigation : Compare solvent purity (e.g., acetone organic acids) and catalyst residues using GC-MS .

Q. What methodologies are suitable for elucidating the structure of unknown impurities when reference standards are unavailable?

When synthesis is infeasible (e.g., instability of this compound):

- High-resolution mass spectrometry (HRMS) : Determine exact mass and isotopic patterns to propose molecular formulas.

- Fragmentation studies : Use MS/MS to infer functional groups (e.g., acetyl vs. propionyl adducts).

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. How do impurity profiles influence the clinical outcomes of Nintedanib in antifibrotic therapies?

Even low-level impurities (e.g., 0.15%) may alter pharmacokinetics or receptor binding. Preclinical studies should:

- Assess cytotoxicity : Use in vitro models (e.g., human lung fibroblasts) to compare impurity effects on TGF-β inhibition.

- Correlate with clinical data : Retrospectively analyze batch-specific impurity levels against forced vital capacity (FVC) outcomes from trials like INPULSIS .

Q. What ethical and safety protocols are essential for handling this compound in academic labs?

- PPE requirements : Use nitrile gloves, respirators, and fume hoods during synthesis, referencing OSHA guidelines for acetylating agents.

- Waste disposal : Neutralize reactive impurities (e.g., quenching with sodium bicarbonate) before disposal.

- Training documentation : Maintain records of hazard communication (HazCom) training for lab personnel .

Q. How can researchers address challenges in synthesizing nitrosamine derivatives of this compound for risk assessment?

If synthesis fails despite optimized conditions (e.g., pH 3.0, nitrous acid exposure):

- Theoretical justification : Use computational chemistry to demonstrate thermodynamic instability (e.g., ΔG >0 for nitrosamine formation).

- Alternative testing : Substitute with structurally analogous nitrosamines to predict reactivity.

- Regulatory alignment : Submit a risk-benefit analysis to EMA or FDA, citing ICH M7(R1) guidelines .

Methodological Tools and Data Sources

- For structural elucidation : Use Bruker Avance III HD NMR spectrometers and Thermo Q Exactive HF-X HRMS.

- For regulatory compliance : Cross-reference EMA’s Article 5(3) assessments and FDA’s CDER guidance on impurity thresholds .

- For clinical correlations : Leverage pooled trial data from the TOMORROW and INPULSIS studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.